8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one
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Overview
Description
8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is a synthetic organic compound belonging to the class of imidazoquinolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of bromine, methoxy, and methyl groups in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often include the use of solvents like pyridine and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents at the bromine position .
Scientific Research Applications
8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine: Its potential anticancer, antimicrobial, and antiviral properties are explored for drug development and disease treatment.
Mechanism of Action
The mechanism of action of 8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-Methoxyquinoline: Shares the methoxy group but lacks the bromine and imidazoquinoline structure.
8-Hydroxyquinoline: Contains a hydroxyl group instead of methoxy and lacks the bromine and imidazoquinoline structure.
8-Aminoquinoline: Contains an amino group instead of methoxy and lacks the bromine and imidazoquinoline structure.
Uniqueness
8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is unique due to the combination of bromine, methoxy, and methyl groups in its structure, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
8-bromo-1-[(4-methoxyphenyl)methyl]-3-methylimidazo[4,5-c]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c1-22-17-10-21-16-8-5-13(20)9-15(16)18(17)23(19(22)24)11-12-3-6-14(25-2)7-4-12/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXRLOSRXAGZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)CC4=CC=C(C=C4)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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